3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine
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Overview
Description
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine is a chemical compound with the molecular formula C12H16F3N5 and a molecular weight of 287.28 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group and a bipyrazole moiety
Preparation Methods
The synthesis of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine involves several steps. One common synthetic route includes the following steps:
Formation of the bipyrazole core: This can be achieved by reacting appropriate hydrazine derivatives with suitable electrophiles under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propan-1-amine side chain: This can be done through nucleophilic substitution reactions, where the bipyrazole core is reacted with a suitable alkylating agent.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine can be compared with other similar compounds, such as:
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
3-(1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl)butan-1-amine: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[5-(1-ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-8H,2-5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJRWMXIIOGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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